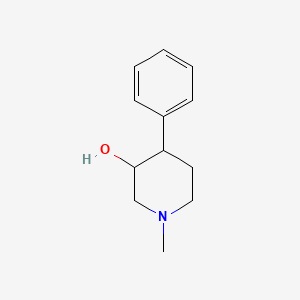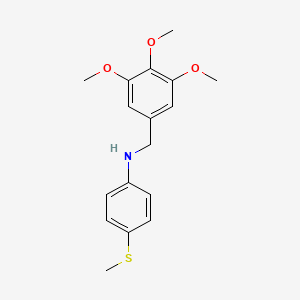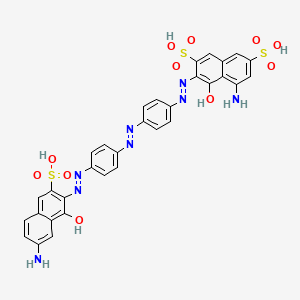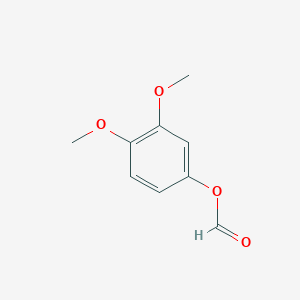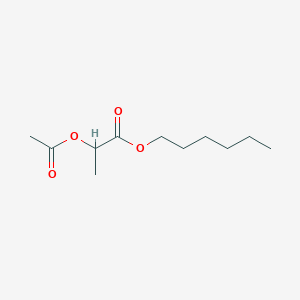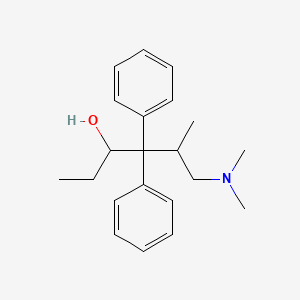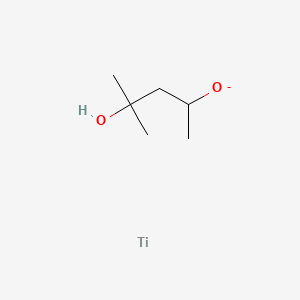![molecular formula C11H17N3O3S B15195671 N-[2-(hydrazinecarbonyl)phenyl]butane-1-sulfonamide CAS No. 91194-41-1](/img/structure/B15195671.png)
N-[2-(hydrazinecarbonyl)phenyl]butane-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(hydrazinecarbonyl)phenyl]butane-1-sulfonamide is a chemical compound with the molecular formula C11H17N3O3S and a molecular weight of 271.34 g/mol . This compound is known for its unique structure, which includes a hydrazinecarbonyl group attached to a phenyl ring and a butane-1-sulfonamide group. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
The synthesis of N-[2-(hydrazinecarbonyl)phenyl]butane-1-sulfonamide typically involves the reaction of 2-(hydrazinecarbonyl)benzenesulfonamide with butane-1-sulfonyl chloride under controlled conditions . The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
N-[2-(hydrazinecarbonyl)phenyl]butane-1-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazinecarbonyl group can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[2-(hydrazinecarbonyl)phenyl]butane-1-sulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It can be used as a lead compound in drug discovery and development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.
Industry: In industrial applications, it can be used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-[2-(hydrazinecarbonyl)phenyl]butane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinecarbonyl group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
N-[2-(hydrazinecarbonyl)phenyl]butane-1-sulfonamide can be compared with other similar compounds, such as:
N-[2-(hydrazinecarbonyl)phenyl]methane-1-sulfonamide: This compound has a similar structure but with a methane-1-sulfonamide group instead of a butane-1-sulfonamide group. It may exhibit different chemical and biological properties due to the shorter alkyl chain.
N-[2-(hydrazinecarbonyl)phenyl]ethane-1-sulfonamide: This compound has an ethane-1-sulfonamide group, which also affects its reactivity and biological activity compared to the butane-1-sulfonamide derivative.
N-[2-(hydrazinecarbonyl)phenyl]propane-1-sulfonamide: With a propane-1-sulfonamide group, this compound serves as another point of comparison, highlighting the impact of varying alkyl chain lengths on the compound’s properties.
The uniqueness of this compound lies in its specific combination of functional groups and alkyl chain length, which contribute to its distinct chemical and biological characteristics.
Properties
CAS No. |
91194-41-1 |
|---|---|
Molecular Formula |
C11H17N3O3S |
Molecular Weight |
271.34 g/mol |
IUPAC Name |
N-[2-(hydrazinecarbonyl)phenyl]butane-1-sulfonamide |
InChI |
InChI=1S/C11H17N3O3S/c1-2-3-8-18(16,17)14-10-7-5-4-6-9(10)11(15)13-12/h4-7,14H,2-3,8,12H2,1H3,(H,13,15) |
InChI Key |
XKKBWBZPYRUCCN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCS(=O)(=O)NC1=CC=CC=C1C(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


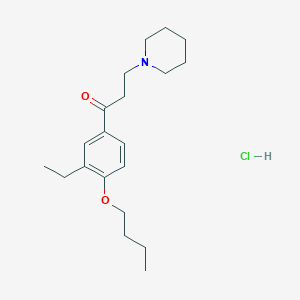
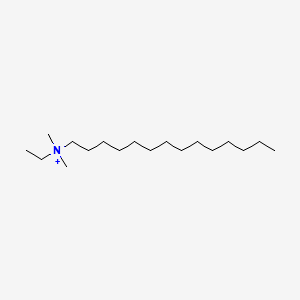
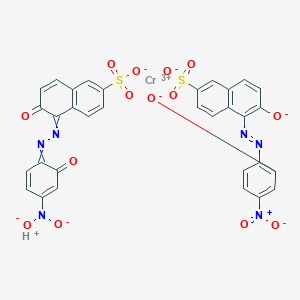
![1-Methyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidenemethyl)pyrrolidine](/img/structure/B15195619.png)
![N-[(5S,5aS,8aR,9R)-9-(4-hydroxy-3,5-dimethoxyphenyl)-8-oxo-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-5-yl]-3-fluorobenzamide](/img/structure/B15195623.png)
